n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide
Description
N,N-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative featuring two 2-chloroethyl groups attached to the nitrogen atom and a fluorine substituent at the para position of the benzene ring. The chloroethyl groups suggest alkylating activity, akin to nitrogen mustards, while the sulfonamide backbone and fluorine substituent may influence solubility, stability, and biological interactions .
Properties
CAS No. |
2794-56-1 |
|---|---|
Molecular Formula |
C10H12Cl2FNO2S |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C10H12Cl2FNO2S/c11-5-7-14(8-6-12)17(15,16)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
InChI Key |
CHCDXCVZZXLUDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with n,n-bis(2-chloroethyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Alkylation via Aziridinium Intermediate Formation
The 2-chloroethyl groups undergo intramolecular cyclization to form reactive aziridinium intermediates, a hallmark of nitrogen mustard compounds. These intermediates act as electrophiles, enabling DNA cross-linking in biological systems.
Mechanistic Insight :
-
The chloroethyl groups facilitate the formation of aziridinium ions under mildly basic conditions, which alkylate nucleophilic sites (e.g., DNA guanine N7 positions).
-
The fluorine substituent enhances electron-withdrawing effects, stabilizing the sulfonamide group and modulating reactivity .
Hydrolysis and Stability
The compound exhibits stability in aqueous media but undergoes hydrolysis under extreme acidic or basic conditions.
Key Observations :
-
Hydrolysis of the sulfonamide group is slower compared to the chloroethyl groups, which are more labile .
-
The para-fluorine substituent does not significantly participate in hydrolysis but stabilizes the aromatic ring against electrophilic attack .
Comparative Reactivity with Analogues
Structural modifications alter reactivity. Below is a comparison with related compounds:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | Methyl substituent | Reduced electrophilicity due to electron-donating methyl group |
| 4-Fluorobenzenesulfonamide | No chloroethyl groups | Lacks alkylation activity; used as antibacterial agent |
| N,N-Bis(2-chloroethyl)benzenesulfonamide | No fluorine substituent | Higher hydrolysis rate due to absence of fluorine’s stabilizing effects |
Synthetic Utility
The chloroethyl groups enable functionalization in drug design:
Scientific Research Applications
n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential use as an antineoplastic agent due to its ability to alkylate DNA and inhibit cell division.
Biological Research: The compound is used to investigate the mechanisms of action of alkylating agents and their effects on cellular processes.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and as an intermediate in various chemical reactions.
Mechanism of Action
The mechanism of action of n,n-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide involves the alkylation of DNA. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This disrupts DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer.
Comparison with Similar Compounds
N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide (CAS 42137-88-2)
- Structure : Methyl group at the para position instead of fluorine.
- Molecular Formula: C₁₁H₁₅Cl₂NO₂S; Molecular Weight: 296.21 g/mol .
- Physical Properties : Crystalline powder stored under dark, dry conditions at room temperature .
- Reactivity : Chloroethyl groups likely confer alkylating properties, similar to cyclophosphamide metabolites ().
- Toxicity : Associated with hazards H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 7146-67-0)
- Structure : Hydroxyethyl groups replace chloroethyl groups.
- Molecular Formula: C₁₁H₁₇NO₄S; Molecular Weight: 267.32 g/mol .
- Physical Properties : White to off-white crystalline powder; higher polarity due to hydroxyl groups .
- Toxicity: Limited data; safer handling profile compared to chloroethyl derivatives .
- Applications : Primarily industrial; used in material science research (e.g., crystal structure studies) .
Nitrogen Mustards (e.g., HN1: Bis(2-chloroethyl)ethylamine)
- Structure : Amine backbone with bis(2-chloroethyl) groups.
- Molecular Formula : C₆H₁₂Cl₃N; Molecular Weight : 204.52 g/mol .
- Reactivity : Potent alkylating agents used in chemotherapy and chemical warfare .
- Toxicity : High cytotoxicity; inhibits DNA replication via crosslinking .
- Applications : Historical use in cancer therapy (e.g., cyclophosphamide precursors) and military agents .
Fluorinated Sulfonamides (e.g., N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide)
- Structure : Multiple fluorine atoms and sulfonamide groups.
- Applications : Research focus on crystallography and electronic effects in drug design .
Data Table: Key Comparisons
Research Findings and Implications
Alkylating Activity : Chloroethyl groups in this compound likely enable DNA alkylation, similar to cyclophosphamide metabolites () and nitrogen mustards .
Fluorine Substituent Effects : The electronegative fluorine may enhance metabolic stability and influence electronic interactions in biological systems, as seen in fluorinated sulfonamides () .
Safety Considerations : Chloroethyl derivatives require stringent handling due to irritant and cytotoxic hazards, whereas hydroxyethyl analogs are safer .
Biological Activity
N,N-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide, a compound with the molecular formula and CAS number 2794-56-1, is part of a class of nitrogen mustards known for their cytotoxic properties. This article explores the biological activity of this compound, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.
This compound functions primarily through the formation of DNA crosslinks. The bifunctional nature of nitrogen mustards allows them to react with DNA, leading to the formation of intrastrand and interstrand crosslinks. This interaction predominantly occurs at the N7 position of guanine bases, disrupting DNA replication and transcription processes, ultimately inducing apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study reported an IC50 value of 1.30 µM against HepG2 liver cancer cells, indicating its potency compared to other standard treatments like SAHA (suberoylanilide hydroxamic acid), which had an IC50 of 17.25 µM .
Table 1: Antitumor Activity Against Various Cell Lines
In Vivo Studies
In vivo experiments using xenograft models have shown that this compound can inhibit tumor growth significantly. One study reported a tumor growth inhibition (TGI) rate of 48.89% compared to control groups treated with SAHA, which had a TGI of 48.13% . These findings suggest that this compound may be effective as a chemotherapeutic agent.
Case Studies
Several case studies have highlighted the efficacy of nitrogen mustards in clinical settings. For example, patients with resistant forms of cancer showed improved outcomes when treated with compounds structurally similar to this compound. These studies emphasize the importance of further research into this compound's potential as a lead candidate for developing new anticancer therapies.
Antimicrobial Activity
Beyond its antitumor properties, this compound has shown promising antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures exhibit significant minimum inhibitory concentrations (MICs) against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Table 2: Antimicrobial Activity Against Bacterial Strains
Q & A
Q. What are the recommended methods for synthesizing N,N-Bis(2-chloroethyl)-4-fluorobenzenesulfonamide in high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution of a sulfonamide precursor with 2-chloroethyl groups. A general approach includes:
Sulfonylation: React 4-fluorobenzenesulfonyl chloride with excess ethylenediamine or a bis(2-chloroethyl)amine derivative under anhydrous conditions (e.g., dichloromethane, 0–5°C).
Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Validation: Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Key Considerations:
Q. How can researchers characterize the molecular structure of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR Spectroscopy:
- X-ray Crystallography: For solid-state conformation analysis, grow single crystals via slow evaporation (ethanol/water). Compare bond angles/distances with related sulfonamides (e.g., N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide ).
- Mass Spectrometry: Use ESI-MS to verify molecular weight (expected [M+H]⁺ ~326.7 Da).
Q. What are the key considerations for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage: Keep in airtight, light-resistant containers at 2–8°C in a desiccator (silica gel). Avoid exposure to moisture, which may hydrolyze chloroethyl groups .
- Handling: Use gloves and fume hoods to prevent skin/eye contact. Chloroethyl groups are potential alkylating agents and may require toxicity assessments .
- Stability Testing: Monitor degradation via periodic HPLC analysis under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. What strategies can optimize the reaction yield of this compound under varying conditions?
Methodological Answer: Optimize via a Design of Experiments (DoE) approach:
- Variables:
- Solvent polarity (e.g., dichloromethane vs. THF).
- Temperature (0°C vs. room temperature).
- Molar ratio of sulfonyl chloride to amine (1:2 vs. 1:3).
- Response Surface Analysis: Use HPLC yield data to model interactions between variables. For example, higher amine ratios may reduce unreacted sulfonyl chloride but increase purification complexity .
Q. Example Table: Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane, 0°C | 72 | 98 |
| THF, RT | 58 | 90 |
| Amine ratio 1:3 | 85 | 95 |
Q. How do computational methods contribute to understanding the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Model the electronic effects of the 4-fluoro substituent on the sulfonamide’s electrophilicity. Compare with methyl or nitro analogs (e.g., N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide ).
- Molecular Dynamics: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction pathways .
- SAR Analysis: Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with experimental reactivity data .
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
Methodological Answer:
- Reproducibility Checks: Repeat experiments under identical conditions (solvent, temperature, instrument calibration).
- Cross-Validation: Compare NMR data with structurally related compounds (e.g., 4-Fluoro-N,N-dimethylbenzenesulfonamide ).
- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies, re-analyze unit cell parameters against existing datasets (e.g., N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
